(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2,6-diiodo-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
Description
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2,6-diiodo-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is a purine nucleoside derivative characterized by:
- Purine Core: A 2,6-diiodo-substituted purine base, where iodine atoms occupy the 2- and 6-positions of the heterocyclic ring.
- Sugar Moiety: A fully acetylated β-D-ribofuranose sugar, with acetoxy groups at the 2', 3', and 5'-positions and a hydroxymethyl group at the 1'-position.
- Stereochemistry: The (2R,3R,4R,5R) configuration ensures structural alignment with natural nucleosides, critical for biological interactions.
The diiodo substituents confer unique electronic and steric properties, distinguishing it from analogous chloro- or amino-substituted purines. The acetyl groups enhance lipophilicity, improving membrane permeability but requiring deprotection for biological activity .
Properties
Molecular Formula |
C16H16I2N4O7 |
|---|---|
Molecular Weight |
630.13 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,6-diiodopurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H16I2N4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3/t9-,11-,12-,15-/m1/s1 |
InChI Key |
APPPJARIZVNFFO-SDBHATRESA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3I)I)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3I)I)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Biological Activity
The compound (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2,6-diiodo-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is a tetrahydrofuran derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 504.14 g/mol. The structure includes a tetrahydrofuran ring substituted with an acetoxymethyl group and a 9H-purine moiety that is diiodinated.
Biological Activity Overview
Research indicates that compounds containing the tetrahydrofuran motif often exhibit significant biological activities, particularly in the realm of anticancer research. The following sections detail specific studies highlighting the biological effects of this compound.
The proposed mechanism involves interaction with specific cellular targets, potentially influencing pathways related to cell proliferation and apoptosis. The tetrahydrofuran ring is known to enhance bioavailability and facilitate cellular uptake due to its lipophilic nature.
Anticancer Activity
Studies have demonstrated that tetrahydrofuran-containing compounds can exhibit selective cytotoxicity against various cancer cell lines:
- Prostate Cancer Cells : In vitro studies have shown that derivatives similar to this compound are more effective against androgen receptor-positive LNCaP cells compared to receptor-negative PC-3 cells. For instance, one study reported a 12-fold increase in potency against LNCaP cells compared to PC-3 cells due to selective binding to prostate-specific membrane antigen (PSMA) .
- Mechanistic Insights : The selectivity observed is hypothesized to be mediated by the compound's ability to bind PSMA, leading to enhanced internalization in target cells. Further investigations are required to elucidate whether the active form is indeed the original drug or a metabolite formed post-internalization .
Case Studies and Research Findings
A variety of studies have explored the biological effects of related compounds. Below are summarized findings from selected research articles:
Comparison with Similar Compounds
Table 1: Key Structural Differences
*Estimated based on iodine’s atomic mass (127 g/mol per substituent).
Key Observations :
Substituent Effects: Diiodo vs. Its higher electronegativity may enhance halogen bonding, a critical factor in drug-target binding . Amino vs. Halogen: Amino groups (e.g., in ) introduce hydrogen-bonding capacity, altering solubility and receptor affinity compared to halogenated analogs.
Protecting Groups :
Notes :
Table 3: Property Comparison
*Inferred from structural similarity to adenosine receptor-targeting compounds ().
Key Insights :
- Solubility : The diiodo compound’s higher molecular weight and lipophilicity may reduce aqueous solubility, necessitating formulation adjustments (e.g., co-solvents).
- Stability : Iodine’s susceptibility to photodecomposition warrants dark storage, as seen in related compounds ().
- Activity: Dichloro and chloro analogs exhibit adenosine receptor agonism or antiviral effects, suggesting the diiodo compound may share similar targets with modified potency due to iodine’s electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
